![molecular formula C19H18N2O4S B2602088 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 476628-45-2](/img/structure/B2602088.png)
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
“N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide” is a compound that is part of the 2-aminothiazole class of compounds . This class of compounds has been studied for their potential in various applications, including as anticancer agents .
Molecular Structure Analysis
The molecular structure of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide” is likely to be complex due to the presence of multiple functional groups. The compound contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . It also contains methoxy groups and an amide group .Scientific Research Applications
Antibacterial Activity
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide: and its derivatives have been investigated for their antibacterial potential. Researchers synthesized eighteen novel derivatives based on the dithiolopyrrolone scaffold. These compounds inhibit bacterial RNA polymerase (RNAP), a crucial enzyme involved in RNA synthesis in bacteria . Notably, compound 7b demonstrated potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP. It also inhibited Escherichia coli RNAP effectively. Molecular docking studies revealed its interaction with the bacterial RNAP’s switch region, making it a promising lead for developing bacterial RNAP inhibitors.
NF-κB Inhibition
In particular, N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide derivatives, such as the N-(tetrahydroquinolin-1-yl) amide compound A, have potential as NF-κB inhibitors. These molecules could be valuable in anticancer drug research .
Retinoid Nuclear Modulation
Certain derivatives of this compound, such as retinoid nuclear modulators (denoted as B), play a crucial role in treating metabolic and immunological diseases. These agents have garnered interest due to their impact on cellular processes .
Brain Disorders and Neuroinflammation
Lipopolysaccharide (LPS)-induced inflammatory mediators (C and D) derived from N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide may have beneficial effects in various brain disorders. Neuroinflammation involving microglial activation plays a pivotal role in the pathogenesis of these diseases .
Intermediate in Muscle Relaxant Synthesis
The compound has been employed as an intermediate in the preparation of the muscle relaxant papaverin .
Synthesis of Modified Diterpenes
Researchers have used N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide in the synthesis of modified diterpenes, including nimbidiol .
Future Directions
The future directions for the study of “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-methoxybenzamide” and similar compounds could include further investigation into their potential applications, such as their use as anticancer agents . Additionally, more research could be done to fully understand their mechanisms of action and to optimize their synthesis .
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-13-6-4-12(5-7-13)18(22)21-19-20-16(11-26-19)15-9-8-14(24-2)10-17(15)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFBHKIIBFCGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
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